Technical Whitepaper: Physicochemical Profiling of 4,4-Difluoro-1-methylpiperidin-3-amine
Technical Whitepaper: Physicochemical Profiling of 4,4-Difluoro-1-methylpiperidin-3-amine
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 4,4-Difluoro-1-methylpiperidin-3-amine represents a high-value "chimeric" building block that merges the metabolic stability of fluorinated scaffolds with the tunable basicity of the piperidine ring.
This guide provides an in-depth physicochemical analysis of this molecule, focusing on the "Fluorine Effect" —specifically how the gem-difluoro substitution at the C4 position modulates the pKa of the adjacent amine (C3) and the ring nitrogen (N1). We present a validated structural profile, predicted and experimental property ranges, and robust protocols for synthesis and characterization, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Chemical Identity & Structural Analysis[1][2]
This molecule exists primarily as a building block in its salt form (dihydrochloride) to ensure stability against oxidation and polymerization.
| Attribute | Detail |
| IUPAC Name | 4,4-Difluoro-1-methylpiperidin-3-amine |
| Common Name | 3-Amino-4,4-difluoro-1-methylpiperidine |
| CAS Number | 2387597-66-0 (Dihydrochloride salt) |
| Molecular Formula | C₆H₁₂F₂N₂ (Free base) |
| Molecular Weight | 150.17 g/mol (Free base); 223.09 g/mol (2HCl salt) |
| SMILES | CN1CCC(F)(F)C(N)C1 |
| Stereochemistry | Contains one chiral center at C3.[1][2][3] Often supplied as a racemate or enantiopure (R/S) isomers. |
Conformational Analysis: The Fluorine Gauche Effect
Unlike non-fluorinated piperidines, the 4,4-difluoro analog exhibits distinct conformational preferences driven by the gauche effect and electrostatic interactions.
-
Dipole Alignment: In the protonated state, the C–F bonds tend to align antiparallel to the N–H bonds to minimize dipole repulsion.
-
Axial Preference: The fluorine atoms at C4 induce a preference for the C3-amine substituent to adopt an equatorial orientation to minimize 1,3-diaxial interactions, although this is tunable based on protonation state.
Physicochemical Properties: The "Fluorine Effect"[7]
The core utility of this molecule lies in its altered basicity and lipophilicity compared to 1-methylpiperidin-3-amine.
Basicity Modulation (pKa)
Fluorine is the most electronegative element (Pauling scale 3.98). Its introduction creates a strong inductive effect (
-
Exocyclic Amine (C3-NH₂): The 4,4-difluoro group is beta (
) to the C3 amine. This proximity exerts a powerful base-weakening effect.-
Standard Primary Amine pKa: ~10.5[4]
-
-Difluoro Effect:
pKa -2.0 to -2.5 units. -
Predicted pKa (C3):~7.8 – 8.3
-
-
Ring Nitrogen (N1-Me): The 4,4-difluoro group is gamma (
) to the ring nitrogen. The effect is weaker but measurable.-
N-Methylpiperidine pKa: ~10.1
-
-Difluoro Effect:
pKa -1.0 to -1.5 units. -
Predicted pKa (N1):~8.5 – 9.0
-
Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the singly protonated or neutral state, unlike the non-fluorinated analog which is fully ionized. This improves membrane permeability.
Lipophilicity (LogP vs. LogD)
While fluorine is lipophilic ("polar hydrophobicity"), the reduction in pKa dominates the LogD profile.
-
LogP (Neutral): ~0.8 – 1.1 (Slightly higher than non-fluorinated due to C-F hydrophobicity).
-
LogD (pH 7.4): Higher than the non-fluorinated analog because a larger fraction of the molecule is neutral.
Electronic Effects Diagram
The following diagram illustrates the inductive withdrawal pathways affecting the basic centers.
Synthetic Accessibility & Manufacturing
Since direct fluorination of the amine is difficult, the synthesis typically proceeds via a Curtius Rearrangement or Reductive Amination on a pre-fluorinated scaffold.
Recommended Synthetic Route
Starting Material: 1-Boc-4-piperidone (Commercially available).
-
Step 1: Enamine Formation & Fluorination.
-
React 1-Boc-4-piperidone with pyrrolidine to form the enamine.
-
Treat with electrophilic fluorinating agent (Selectfluor®) to install fluorine. Note: Achieving gem-difluoro specifically at C4 often requires deoxofluorination of a 4-oxo intermediate or starting with 4,4-difluoropiperidine derivatives.
-
Alternative (Better): Start with 1-Boc-4,4-difluoropiperidine-3-carboxylic acid .
-
-
Step 2: Curtius Rearrangement (from Carboxylic Acid).
-
Activate the carboxylic acid (DPPA/TEA or mixed anhydride).
-
Thermal rearrangement to isocyanate.
-
Hydrolysis to the primary amine.
-
-
Step 3: Methylation & Deprotection.
-
Reductive methylation of the ring nitrogen (if not already methylated) using Formaldehyde/NaBH(OAc)₃.
-
Boc-deprotection (HCl/Dioxane) to yield the dihydrochloride salt.
-
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include internal validation steps.
Protocol: Potentiometric pKa Determination
Objective: Accurately determine the pKa of both basic centers.
Reagents:
-
Compound: 5 mg of 4,4-Difluoro-1-methylpiperidin-3-amine 2HCl.
-
Titrant: 0.1 M KOH (standardized).
-
Solvent: 0.15 M KCl (aqueous) to maintain ionic strength.
Workflow:
-
Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.00 buffers. Validation: Slope must be >98%.[4]
-
Dissolution: Dissolve compound in 20 mL of 0.15 M KCl. Ensure complete dissolution (sonicate if necessary).
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 11.0 in 0.1 pH increments.
-
Analysis: Plot the first derivative (
pH/ V). Identify two inflection points.-
Point 1 (lower pH): Corresponds to the N1 ring nitrogen (less basic due to gamma-F).
-
Point 2 (higher pH): Corresponds to the C3 amine.
-
Note: Due to overlapping pKa values (~8.0 and ~8.8), use Bjerrum plot analysis software (e.g., Hyperquad) to deconvolute the constants.
-
Protocol: LogD Lipophilicity Assay (Shake Flask)
Objective: Measure distribution coefficient at pH 7.4.
Workflow:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturation of Octanol with PBS and PBS with Octanol (mutually saturated).
-
Equilibration: Dissolve compound in the aqueous phase (PBS). Measure UV absorbance (
). -
Partitioning: Add equal volume of Octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Measure UV absorbance of the aqueous phase (
). -
Calculation:
-
Validation: Mass balance check. Extract octanol phase and measure to ensure recovery >95%.
Applications in Medicinal Chemistry
Metabolic Blocking
The C4 position in piperidines is a metabolic "hotspot" for oxidation by Cytochrome P450 (CYP) enzymes.
-
Mechanism: C-H bond oxidation to C-OH.
-
Solution: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). Substitution at C4 blocks this clearance pathway, extending half-life (
).
Bioisosterism
This scaffold serves as a bioisostere for:
-
3-Aminopiperidine: Reduced basicity improves blood-brain barrier (BBB) penetration.
-
Morpholine: Similar lipophilicity but offers a vector (the amine) for further functionalization.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
BLD Pharm. (2025). "Product Datasheet: 4,4-Difluoro-1-methylpiperidin-3-amine dihydrochloride (CAS 2387597-66-0)." Link
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
Sources
- 1. 1439894-46-8|3,3-Difluoro-1-methylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. SY261092,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 4. calpaclab.com [calpaclab.com]
